SR-18292

Übersicht

Beschreibung

SR-18292 is a small molecule inhibitor of peroxisome proliferator-activated receptor gamma coactivator-1 alpha (PGC-1α). It has been shown to increase the acetylation of PGC-1α, suppress gluconeogenic gene expression, and reduce glucose production in hepatocytes . This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of metabolic disorders and sickle cell disease .

Vorbereitungsmethoden

The synthesis of SR-18292 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically not disclosed in public databases. it is known that the compound is available in various purities and quantities for research purposes .

Analyse Chemischer Reaktionen

SR-18292 undergoes several types of chemical reactions, primarily focusing on its interaction with PGC-1α. The compound increases the acetylation of PGC-1α by enhancing its interaction with acetyltransferase GCN5. This interaction reduces the coactivation of PGC-1α with nuclear hormone receptor HNF4α, thereby inhibiting gluconeogenic transcription . Common reagents and conditions used in these reactions include acetyltransferase GCN5 and specific lysine residues on PGC-1α . The major products formed from these reactions are acetylated PGC-1α and reduced gluconeogenic gene expression .

Wissenschaftliche Forschungsanwendungen

Therapeutic Potential in Type 2 Diabetes

One of the primary applications of SR-18292 is in the management of Type 2 diabetes mellitus (T2D). Research indicates that this compound functions as a selective inhibitor of PGC-1α, a transcriptional coactivator involved in gluconeogenesis.

Case Studies

- In a study involving diabetic mice treated with this compound, notable improvements were observed in fasting blood glucose levels and insulin tolerance tests, indicating enhanced overall glucose metabolism and insulin sensitivity .

Induction of Fetal Hemoglobin Synthesis

Another significant application of this compound is its role in inducing fetal hemoglobin (HbF) synthesis, particularly relevant for conditions like sickle cell disease (SCD).

Case Studies

- In experiments with SCD mice treated with this compound over four weeks, researchers observed significant increases in γ-globin mRNA levels and reductions in reticulocyte counts, indicating decreased hemolysis and improved erythropoiesis . Additionally, flow cytometric analyses confirmed an increase in the population of HbF-producing cells.

Comparative Data Table

The following table summarizes key findings regarding the applications of this compound:

Wirkmechanismus

SR-18292 exerts its effects by inhibiting PGC-1α, a transcriptional coactivator involved in the regulation of genes related to energy metabolism. The compound enhances the interaction between PGC-1α and acetyltransferase GCN5, leading to increased acetylation of specific lysine residues on PGC-1α . This acetylation reduces the coactivation of PGC-1α with nuclear hormone receptor HNF4α, thereby suppressing gluconeogenic gene expression and reducing glucose production in hepatocytes . In the context of sickle cell disease, this compound increases fetal hemoglobin production by modulating PGC-1α, which in turn reduces the severity of the disease .

Vergleich Mit ähnlichen Verbindungen

SR-18292 is unique in its specific inhibition of PGC-1α and its dual application in metabolic and hematological disorders. Similar compounds include:

Hydroxyurea: An FDA-approved drug for sickle cell disease that induces fetal hemoglobin production but through a different mechanism.

Pioglitazone: A drug used to treat type 2 diabetes by improving insulin sensitivity, but it does not specifically target PGC-1α.

Resveratrol: A natural compound that activates PGC-1α but has broader effects on multiple metabolic pathways.

This compound stands out due to its targeted mechanism of action and its potential to treat both metabolic and hematological disorders .

Biologische Aktivität

SR-18292 is a small molecule that has garnered attention for its potential therapeutic applications, particularly in the management of Type 2 diabetes (T2D). This compound functions primarily through the inhibition of peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), which plays a crucial role in gluconeogenesis and glucose metabolism. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound selectively inhibits the gluconeogenic activity of PGC-1α, leading to reduced glucose production in hepatocytes. The compound achieves this by modulating the interaction between PGC-1α and its coactivators, thereby suppressing the transcriptional activation of gluconeogenic genes such as Pck1 and G6pc.

Key Findings:

- Inhibition of Gluconeogenesis : this compound significantly reduces glucagon-induced glucose production in isolated hepatocytes, demonstrating its potential to ameliorate hyperglycemia in diabetic models .

- Insulin Sensitivity : The compound has been shown to improve insulin sensitivity and reduce fasting blood glucose levels in diabetic mouse models .

Research Studies

Several studies have investigated the biological activity of this compound, highlighting its efficacy and safety profile.

Study Overview

Case Studies

Case Study 1: Diabetic Mouse Model

In a controlled experiment involving ob/ob mice, administration of this compound resulted in a significant reduction in fasting blood glucose levels. The study highlighted that decreased expression of PGC-1α was associated with the metabolic effects observed, indicating a direct correlation between this compound treatment and improved glycemic control .

Case Study 2: Insulin Tolerance Testing

A glucose tolerance test conducted on diet-induced obese (DIO) mice treated with this compound showed enhanced glucose tolerance compared to control groups. This suggests that this compound not only inhibits gluconeogenesis but also improves overall metabolic health by enhancing the body's response to insulin .

Safety and Toxicity

Research indicates that this compound does not induce hepatocyte toxicity. Cell viability assays demonstrated no significant adverse effects on liver cells at therapeutic concentrations, suggesting a favorable safety profile for potential clinical applications .

Eigenschaften

IUPAC Name |

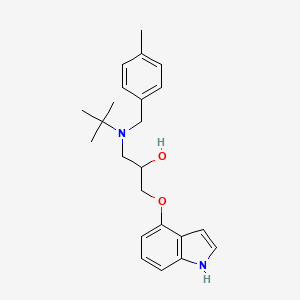

1-[tert-butyl-[(4-methylphenyl)methyl]amino]-3-(1H-indol-4-yloxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O2/c1-17-8-10-18(11-9-17)14-25(23(2,3)4)15-19(26)16-27-22-7-5-6-21-20(22)12-13-24-21/h5-13,19,24,26H,14-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRANURXPKRRKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN(CC(COC2=CC=CC3=C2C=CN3)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.